molecular formula C10H9N3O B2931963 3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 2309708-27-6

3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B2931963
CAS RN: 2309708-27-6
M. Wt: 187.202
InChI Key: JUNPURIDSSYOHU-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole” is a novel compound that has been identified as a modulator of the GPR52 receptor . It is part of a class of compounds that are being studied for their potential use in treating disorders associated with GPR52 receptors .

Scientific Research Applications

Anticancer Potential

A series of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds structurally related to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole", have been identified as apoptosis inducers with potential as anticancer agents. These compounds exhibit selective activity against breast and colorectal cancer cell lines, with one specifically showing in vivo activity in an MX-1 tumor model. The molecular target identified for these compounds is TIP47, a protein associated with the insulin-like growth factor II receptor, highlighting their mechanism of action and potential therapeutic application (Zhang et al., 2005).

Synthesis and Chemical Properties

Research into the synthesis of 1,3,4-oxadiazoles has revealed efficient methods for creating these compounds, including those similar to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole". A notable method involves the cyclization of thiosemicarbazides, offering a straightforward approach to synthesizing 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles with high yields (Dolman et al., 2006). Another study focuses on the creation of novel polycyclic systems containing 1,2,4-oxadiazole rings, demonstrating the versatility and potential for diverse applications of these compounds (Kharchenko et al., 2008).

Applications in Organic Electronics

Oxadiazole derivatives, including those similar to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole", have been synthesized and utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs). These compounds exhibit high electron mobilities and have contributed to developing highly efficient blue, green, and red phosphorescent OLEDs, demonstrating their significant impact on advancing organic electronics (Shih et al., 2015).

Antimicrobial Activity

Compounds structurally related to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole" have been evaluated for their antimicrobial activity. Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with significant antimicrobial properties, indicates the potential for these compounds to contribute to the development of new antimicrobial agents (Bayrak et al., 2009).

Future Directions

The future directions for “3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole” could involve further studies to understand its potential therapeutic applications, particularly in disorders associated with GPR52 receptors . Additionally, more research could be done to understand its synthesis, properties, and safety profile.

properties

IUPAC Name

3-cyclopropyl-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPURIDSSYOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

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